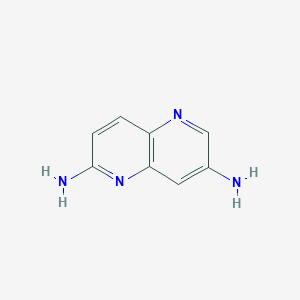

1,5-Naphthyridine-2,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

1,5-naphthyridine-2,7-diamine |

InChI |

InChI=1S/C8H8N4/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,9H2,(H2,10,12) |

InChI Key |

ZUENSEBTUUQTFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Naphthyridine 2,7 Diamine and Analogous Diamino 1,5 Naphthyridines

Strategies for Construction of the 1,5-Naphthyridine (B1222797) Core System

The formation of the bicyclic 1,5-naphthyridine ring system is a critical step in the synthesis of its derivatives. Key strategies include a variety of cyclization and cycloaddition reactions, each offering distinct advantages in terms of substrate scope and substitution patterns.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings by intramolecular cyclization of a suitably substituted pyridine precursor.

The Skraup reaction, a classical method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines. wur.nl This approach typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol, sulfuric acid, and an oxidizing agent. wur.nl In a modified approach, the reaction of 3-aminopyridines with α,β-unsaturated aldehydes or ketones can also yield 1,5-naphthyridine derivatives. For instance, the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone (B74370) in the presence of montmorillonite (B579905) K10 as a catalyst has been shown to produce a corresponding 1,5-naphthyridine. nih.gov

A notable example is the synthesis of 2,8-dimethyl-1,5-naphthyridine (B3057075) from 3-amino-4-methylpyridine (B17607) and acetaldehyde. nih.gov Similarly, starting from 6-methoxy-3-aminopyridine, 2-hydroxy-6-methyl-1,5-naphthyridine can be prepared. nih.gov

Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Synthesis

| Starting Material (Aminopyridine) | Reagent | Product | Catalyst |

| 3-amino-4-methylpyridine | Acetaldehyde | 2,8-dimethyl-1,5-naphthyridine | Not specified |

| 6-methoxy-3-aminopyridine | Not specified | 2-hydroxy-6-methyl-1,5-naphthyridine | Not specified |

| 2-chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Substituted 1,5-naphthyridine | Montmorillonite K10 |

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. nih.gov This reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.gov The initial condensation product, an anilidomethylenemalonate, undergoes a 6-electron cyclization to form the 4-hydroxy-3-carboalkoxy-1,5-naphthyridine. nih.gov

This methodology has been applied to the synthesis of various substituted 1,5-naphthyridones. nih.gov For example, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization affords 4-hydroxy-1,5-naphthyridine. nih.gov

A modification of the Gould-Jacobs reaction utilizes methyl-2-cyano-3-methoxybut-2-enoate instead of ethoxymethylene malonate to yield 1,5-naphthyridinecarbonitrile derivatives. nih.gov

Table 2: Gould-Jacobs Reaction for 1,5-Naphthyridine Derivatives

| Aminopyridine Derivative | Malonic Ester Derivative | Product |

| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine |

| Substituted 3-aminopyridine | Methyl-2-cyano-3-methoxybut-2-enoate | 1,5-Naphthyridinecarbonitrile derivative |

The Conrad-Limpach reaction provides a route to 1,5-naphthyridin-4-ones. nih.gov This method consists of the thermal condensation of a primary aromatic amine, in this case, a 3-aminopyridine, with a β-ketoester. nih.gov The resulting Schiff base intermediate then undergoes cyclization to form the 1,5-naphthyridinone. nih.gov

An extension of this reaction employs Meldrum's acid in place of β-ketoesters, which also leads to the formation of 4-hydroxynaphthyridines. nih.gov For instance, the reaction of a 3-aminopyridine derivative with Meldrum's acid in triethyl orthoformate at 100 °C, followed by heating in Dowtherm A at 250 °C, has been used to obtain 1,5-naphthyridine intermediates. nih.gov

Cycloaddition Reactions

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a powerful and stereoselective method for the construction of the 1,5-naphthyridine skeleton, often leading to partially saturated derivatives that can be subsequently aromatized.

The aza-Diels-Alder reaction, also known as the Povarov reaction, is a [4+2] cycloaddition that can be utilized for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov This reaction typically involves an imine, generated in situ from a 3-aminopyridine and an aldehyde, which acts as the aza-diene, and an alkene as the dienophile. nih.gov

The reaction is often catalyzed by a Lewis acid and proceeds in a regio- and stereoselective manner. nih.gov For example, the reaction between imines prepared from 3-aminopyridines and aldehydes with styrenes as olefins yields tetrahydro-1,5-naphthyridines. nih.gov These intermediates can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov

Table 3: Aza-Diels-Alder (Povarov) Reaction for Tetrahydro-1,5-Naphthyridine Synthesis

| Amine Component | Aldehyde Component | Alkene Component (Dienophile) | Product |

| 3-Aminopyridine | Various aldehydes | Styrenes | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

| 3-Aminopyridine | Various aldehydes | Vinyl acetamide | cis-Isomers of tetrahydro-1,5-naphthyridine |

[4+2] Cycloaddition Processes

The Diels-Alder reaction and its hetero-variant, the Povarov reaction, represent powerful tools for the construction of the 1,5-naphthyridine skeleton, typically yielding partially or fully saturated rings that can be subsequently aromatized. nih.govsemanticscholar.org The Povarov reaction, a formal [4+2] inverse electron demand cycloaddition, involves the reaction of an imine with an electron-rich alkene. nih.gov

For the synthesis of the 1,5-naphthyridine core, imines derived from 3-aminopyridines are key intermediates. These are reacted with appropriate dienophiles to construct the second pyridine ring. For instance, the reaction between an N-(3-pyridyl)aldimine and an alkyne can lead to the formation of a 1,5-naphthyridine derivative through an electrocyclic ring closure. mdpi.com Lewis acids, such as boron trifluoride etherate, are often employed to catalyze these intramolecular cycloadditions. nih.gov This approach allows for the synthesis of tetrahydro-1,5-naphthyridines, which can then be dehydrogenated to the fully aromatic 1,5-naphthyridine system. nih.govsemanticscholar.org

A notable example is the intramolecular Povarov reaction of functionalized aldimines, which can be synthesized from the condensation of 3-aminopyridines and unsaturated aldehydes. This method has been successfully used to prepare various fused 1,5-naphthyridine systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the construction of complex molecular architectures, including the 1,5-naphthyridine scaffold. Reactions such as Suzuki-Miyaura, Stille, and Heck couplings are employed to build the naphthyridine ring system from appropriately functionalized pyridine precursors. nih.govmdpi.com

One common strategy involves the use of a substituted 3-aminopyridine as a starting material. For example, a Heck reaction between 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) can be used to introduce a side chain that, upon cyclization, forms the second ring of the 1,5-naphthyridine. nih.govmdpi.com Similarly, Stille cross-coupling reactions have been utilized, for instance, by reacting a chloronitropyridine with an organotin reagent, followed by a series of transformations including reduction and cyclization to yield the 1,5-naphthyridine core. nih.govmdpi.com

These cross-coupling reactions are often followed by a cyclization step to complete the formation of the bicyclic system. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

Strategic Introduction of Amino Functionalities at the C-2 and C-7 Positions

Once the 1,5-naphthyridine core is established, the next critical step is the introduction of amino groups at the C-2 and C-7 positions. This is typically achieved by starting with a dihalogenated 1,5-naphthyridine, such as the 2,7-dichloro- or 2,7-dibromo-1,5-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for the introduction of amino groups onto the electron-deficient 1,5-naphthyridine ring. The presence of the two nitrogen atoms in the rings facilitates nucleophilic attack by activating the carbon atoms, particularly at the C-2, C-4, C-6, and C-8 positions. In the case of a 2,7-dihalo-1,5-naphthyridine, the halide atoms serve as good leaving groups for substitution by amines.

The reaction is typically carried out by heating the dihalogenated naphthyridine with an amine, which can be ammonia (B1221849) or a primary or secondary amine, often in a sealed tube or under microwave irradiation. nih.gov For the synthesis of the parent 1,5-naphthyridine-2,7-diamine, reaction with ammonium (B1175870) hydroxide (B78521) or a protected ammonia equivalent is employed. nih.gov The reactivity of the halogens generally follows the order I > Br > Cl > F.

| Electrophile | Nucleophile | Conditions | Product | Yield |

| 2,7-Dichloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | This compound | Moderate |

| 2,7-Dibromo-1,5-naphthyridine | Various amines | Cs2CO3, 110 °C | 2,7-Diamino-1,5-naphthyridine derivatives | Good |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been successfully applied to the synthesis of amino-substituted 1,5-naphthyridines. nih.govwikipedia.org This method is particularly useful when SNAr reactions are sluggish or require harsh conditions. The reaction involves the coupling of an aryl halide (in this case, a dihalo-1,5-naphthyridine) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

A variety of palladium sources (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligands (e.g., XantPhos, BINAP), and bases (e.g., NaOtBu, Cs2CO3) can be employed, and the choice of these reagents is critical for the success of the reaction. nih.govwikipedia.org The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Triflate-1,5-naphthyridine | Various amines | Pd(OAc)2 / XantPhos | Cs2CO3 | Toluene | 100 | Good |

| 2,7-Dibromo-1,5-naphthyridine | Primary/Secondary Amines | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80-110 | Good-Excellent |

Multi-step Reaction Sequences for Diamine Installation

In some cases, a multi-step sequence is employed to introduce the amino functionalities, particularly when direct amination is challenging or when specific protecting group strategies are required. An analogous strategy for the synthesis of 2,7-diamino-1,8-naphthyridine can be adapted for the 1,5-isomer. This approach involves the conversion of a dihalogenated naphthyridine to a diazido derivative, followed by reduction to the diamine.

This sequence typically proceeds as follows:

Azidation: The 2,7-dihalo-1,5-naphthyridine is treated with sodium azide (B81097) (NaN3) in a suitable solvent like DMF to displace the halides via an SNAr reaction, yielding 2,7-diazido-1,5-naphthyridine. nih.gov

Reduction: The resulting diazide is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride (SnCl2), zinc in acetic acid, or catalytic hydrogenation (H2/Pd/C). nih.govresearchgate.net

This multi-step approach offers an alternative to direct amination and can be advantageous in certain synthetic contexts.

Considerations for Regioselective Synthesis of this compound

Achieving the specific 2,7-disubstitution pattern on the 1,5-naphthyridine core requires careful control of regioselectivity. Direct electrophilic substitution on the parent 1,5-naphthyridine is often challenging and can lead to mixtures of isomers. Therefore, strategies involving pre-functionalized precursors or directed metalation are generally preferred.

A powerful strategy for the regioselective functionalization of the 1,5-naphthyridine scaffold has been developed by Knochel and coworkers, utilizing TMP (2,2,6,6-tetramethylpiperidyl) bases of zinc and magnesium. nih.govresearchgate.net This methodology allows for the selective deprotonation (metalation) at specific positions of the naphthyridine ring, which can then be quenched with an electrophile.

The regioselectivity of the metalation is influenced by the choice of the metal-TMP base and the presence or absence of a Lewis acid like BF3·OEt2. nih.govresearchgate.net For instance, pre-complexation of 1,5-naphthyridine with a magnesium amide can direct magnesiation to the C-4 position. researchgate.net Subsequent functionalization and a second, different metalation step can potentially be used to introduce substituents at the desired C-2 and C-7 positions. While direct C-2/C-7 dimetalation has not been explicitly detailed, sequential functionalization via these directed metalation techniques offers a promising route for the controlled synthesis of this compound. This approach would likely involve a multi-step sequence of metalation, electrophilic trapping, and conversion of the introduced functional groups into amines.

Scalability and Process Efficiency in Synthetic Development

The transition from laboratory-scale synthesis to large-scale production of diamino-1,5-naphthyridines necessitates a focus on robust and efficient chemical processes. Scalability is a critical factor, as demonstrated by the development of multikilogram scale synthesis for certain 1,5-naphthyridine derivatives. nih.gov Achieving this level of production requires moving beyond initial discovery routes to methodologies that are cost-effective, safe, and reproducible.

Key to this endeavor is the adaptation of classical synthetic methods, such as the Skraup or Friedländer reactions, for industrial application. nih.govmdpi.com For instance, the Skraup reaction, which can be used to construct the 1,5-naphthyridine core from 3-aminopyridine compounds, has been refined for better performance on a larger scale. nih.gov Similarly, amination of halogenated 1,5-naphthyridines serves as a viable route to introduce the required amino groups, a process that must be optimized for efficiency in a production environment. nih.gov The development of gram-scale preparation protocols is an essential step in demonstrating the potential for industrial-scale viability, proving that high yields can be maintained when reaction volumes are increased. researchgate.net

The optimization of reaction parameters is fundamental to developing a scalable process. This involves a systematic investigation of catalysts, solvents, temperature, and reaction times to maximize efficiency and product quality.

In Skraup-type syntheses of the 1,5-naphthyridine core, the choice of catalyst and oxidant is crucial. While iodine can be used as a cheap and reusable catalyst, other oxidants such as m-NO₂PhSO₃Na have been shown to provide higher yields (45–50%) and better reproducibility, which are critical attributes for scalable manufacturing. nih.gov For cyclization reactions that form the naphthyridine skeleton, the choice of acid can dramatically influence the outcome. Studies on analogous compounds have shown that concentrated sulfuric acid can effectively facilitate the cyclization of substrates bearing electron-withdrawing groups, leading to high yields even at gram scales. researchgate.net

Temperature is another critical parameter. For instance, the amination of a chloro-1,5-naphthyridine precursor with ammonium hydroxide may require heating in a sealed tube at 140 °C to achieve the desired transformation. nih.gov In other cases, such as the synthesis of 2,7-diamino-1,8-naphthyridine, milder conditions are preferable. The substitution of a chloro group with an azide was found to proceed smoothly at 60 °C in DMF, offering a more controlled and efficient process. mdpi.com

The tables below illustrate the impact of optimizing reaction conditions on product yield for related naphthyridine syntheses.

| Substrate Type | Acid Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substrate with Electron-Donating Group | CF₃SO₃H | 0.5 h | 94% | researchgate.net |

| Substrate with Electron-Withdrawing Group | H₂SO₄ | 0.5 h | 98% | researchgate.net |

| Alkylation Method | Reagents | Yield | Comment | Reference |

|---|---|---|---|---|

| Direct Alkylation | 4-(3-chloropropyl)morpholine (B193441), DMF | 10% | Low yield due to side reactions. | nih.gov |

| Protecting Group Strategy | 1. Acetic Anhydride (B1165640) 2. 4-(3-chloropropyl)morpholine 3. Mild Alkaline Hydrolysis | 64% | Alkylation of the 7-acetamido anion followed by deprotection significantly improved yield. | nih.gov |

Maximizing yield while maintaining high purity is the ultimate goal of process development. This often involves exploring alternative synthetic pathways or refining purification techniques.

A notable example is the improved synthesis of 2,7-diamino-1,8-naphthyridine, an analog of the target compound. mdpi.com A practical and high-yielding method was developed that avoids harsh conditions. The process involves the conversion of 2-amino-7-chloro-1,8-naphthyridine to a 7-azido intermediate, which is achieved in 90% yield. mdpi.com The subsequent reduction of the azide provides the final diamino product. This two-step sequence represents a significant improvement in yield and process mildness over other methods. mdpi.com

Another strategy for yield maximization involves the condensation of precursors like 4,6-diaminonicotinaldehyde (B1627570) with substituted phenylacetonitriles to generate intermediate diamino-naphthyridines. nih.gov Subsequent reactions, such as the selective formation of ureas, can proceed with yields ranging from 23% to 93%, depending on the specific reagents and conditions used. nih.gov

Purity control is managed through standard chemical processing techniques. After the reaction is complete, the crude product is often purified by recrystallization from an appropriate solvent mixture, such as ethanol-water, to remove impurities and isolate the target compound in a highly pure crystalline form. mdpi.com Filtration and washing of the precipitated solid are standard steps to ensure the removal of residual reagents and byproducts. mdpi.com

Chemical Reactivity and Advanced Derivatization of 1,5 Naphthyridine 2,7 Diamine

Reactivity Profiles of the 1,5-Naphthyridine (B1222797) Core

The reactivity of the 1,5-naphthyridine nucleus is analogous to that of quinoline (B57606). nih.gov The presence of two pyridine (B92270) rings within the core structure significantly influences its electronic properties and, consequently, its susceptibility to different types of chemical reactions.

Electrophilic Substitution Reactions (SEAr)

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of the two strongly activating amino groups at the C-2 and C-7 positions enhances the electron density of the aromatic rings, making electrophilic attack more feasible. These amino groups direct electrophiles to the ortho and para positions. Consequently, electrophilic substitution is anticipated to occur at the C-3, C-4, C-6, and C-8 positions. For instance, nitration of benzonaphthyridines, a related class of compounds, with a mixture of nitric acid and sulfuric acid occurs on the benzene (B151609) ring. mdpi.com

Nucleophilic Substitution Reactions (SNAr)

The electron-deficient nature of the 1,5-naphthyridine core makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. The replacement of a halogen atom at various positions on the naphthyridine ring is a common strategy for introducing new functional groups. mdpi.com For example, the substitution of a chlorine atom on a 1,8-naphthyridine (B1210474) derivative with an azide (B81097) group has been reported. nih.gov Similarly, triflate and tosyl groups can be displaced by nucleophilic amines to yield functionalized 1,5-naphthyridine compounds. nih.gov The presence of the amino groups at C-2 and C-7 in 1,5-naphthyridine-2,7-diamine would likely modulate the reactivity of other positions towards nucleophilic attack.

Oxidation and Reduction Pathways

The 1,5-naphthyridine core can undergo both oxidation and reduction reactions. The nitrogen atoms can be oxidized to form N-oxides. nih.gov For example, the reaction of 1,5-naphthyridine with a peracid like m-CPBA can lead to the formation of the corresponding N-oxide. nih.gov These N-oxides can then serve as intermediates for further functionalization.

Reduction of the 1,5-naphthyridine ring system typically leads to the formation of tetrahydro-1,5-naphthyridines. nih.gov This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride. The resulting saturated heterocyclic core offers different conformational and electronic properties compared to the aromatic parent compound.

Chemical Transformations of the Amino Groups at C-2 and C-7

The amino groups at the C-2 and C-7 positions are key functional handles for the derivatization of this compound. These primary amines exhibit typical nucleophilic character and can readily participate in a variety of chemical transformations.

Acylation Reactions

The amino groups of this compound can be readily acylated with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the acylation of 2-amino-7-methyl-1,8-naphthyridine with acetic anhydride (B1165640) proceeds smoothly to yield 2-acetylamino-7-methyl-1,8-naphthyridine. nih.gov This reaction is a versatile method for introducing a wide range of acyl groups, thereby modifying the electronic and steric properties of the parent molecule.

Table 1: Representative Acylation Reactions of Amino-Naphthyridines

| Starting Material | Acylating Agent | Product | Reference |

| 2-Amino-7-methyl-1,8-naphthyridine | Acetic anhydride | 2-Acetylamino-7-methyl-1,8-naphthyridine | nih.gov |

N-Alkylation and N-Tosylation Reactions

The nitrogen atoms of the 1,5-naphthyridine core, as well as the exocyclic amino groups, can undergo N-alkylation. Alkyl halides react with 1,5-naphthyridines to furnish the corresponding N-alkyl-substituted derivatives. nih.gov The N-alkylation of fused dihydro- or tetrahydro nih.govmdpi.comnaphthyridines is also a frequently employed reaction. mdpi.com

Furthermore, the amino groups can be tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base. N-tosylation is a common method for protecting amino groups or for introducing a good leaving group for subsequent nucleophilic substitution reactions. The reaction of an N-oxide of a 1,5-naphthyridine with TsCl can lead to the formation of a tosyl-substituted naphthyridine, which is then ready for further nucleophilic displacement. mdpi.com

Table 2: Examples of N-Alkylation and N-Tosylation of Naphthyridine Derivatives

| Reaction Type | Substrate | Reagent | Product | Reference |

| N-Alkylation | 1,5-Naphthyridine derivative | Alkyl halide | N-Alkyl-1,5-naphthyridine | nih.gov |

| N-Tosylation | 1,5-Naphthyridine N-oxide | p-Toluenesulfonyl chloride | 2-Tosyl-1,5-naphthyridine | mdpi.com |

Condensation Reactions with Carbonyl Compounds

The condensation of amino-substituted naphthyridines with carbonyl compounds is a fundamental strategy for constructing more complex, fused heterocyclic systems. While specific examples detailing the condensation reactions of this compound with simple carbonyl compounds are not extensively documented in readily available literature, the broader class of aminopyridines and their derivatives frequently undergo such reactions to build the naphthyridine core itself.

For instance, the Friedländer annulation, a well-established method, involves the reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbonyl compound). A modified Friedländer reaction has been used to prepare a fused 1,5-naphthyridine derivative by reacting 3-aminoquinaldehyde with an acetylpyridine, which serves as the carbonyl component. mdpi.com Similarly, the Conrad-Limpach and Gould-Jacobs reactions utilize the condensation of aminopyridines with β-ketoesters or their equivalents, followed by cyclization, to form various 1,5-naphthyridinone derivatives. nih.gov

Selective Urea (B33335) Formation

The presence of two amino groups in this compound raises the challenge of regioselectivity when performing derivatization reactions. Research on the closely related 1,6-naphthyridine (B1220473) isomer provides significant insight into achieving selective functionalization. Studies have shown that selective urea formation can be accomplished at the C2-amino group of 3-aryl-1,6-naphthyridine-2,7-diamines. nih.gov

This selectivity is achieved by first deprotonating the diamine with a strong base, such as sodium hydride (NaH), to form the monoanion. This anion then selectively reacts with various alkyl or aryl isocyanates to yield the corresponding urea derivative at the 2-position. nih.gov The greater acidity of the C2-amino proton compared to the C7-amino proton is believed to drive this regioselectivity. This method has been successfully applied to generate a series of 2-urea derivatives with varying substituents. nih.gov

Table 1: Synthesis of 2-Urea Derivatives from 3-Aryl-1,6-Naphthyridine-2,7-diamine This table is based on data for the 1,6-naphthyridine isomer as a model for the reactivity of the 1,5-naphthyridine isomer.

| Entry | Isocyanate Reagent | Resulting 2-Urea Derivative | Yield (%) |

| 1 | Phenyl isocyanate | N-(7-amino-3-phenyl-1,6-naphthyridin-2-yl)-N'-phenylurea | 23-93% |

| 2 | Alkyl isocyanate | N-(7-amino-3-phenyl-1,6-naphthyridin-2-yl)-N'-alkylurea | 23-93% |

| 3 | Aryl isocyanate | N-(7-amino-3-phenyl-1,6-naphthyridin-2-yl)-N'-arylurea | 23-93% |

Data adapted from studies on 3-aryl-1,6-naphthyridine-2,7-diamines. nih.gov

This strategy of selective deprotonation followed by reaction with an electrophile is a powerful tool for controlling the functionalization of diamino-naphthyridine systems.

Systematic Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

The systematic synthesis of derivatives from a core scaffold like this compound is a cornerstone of medicinal chemistry for conducting structure-activity relationship (SAR) studies. The goal is to understand how different chemical modifications to the core structure affect its biological activity, thereby guiding the design of more potent and selective drugs.

A prominent example of this approach can be seen in the development of kinase inhibitors using the analogous 1,6-naphthyridine scaffold. A series of 3-aryl-1,6-naphthyridine-2,7-diamines and their corresponding 2-urea derivatives were synthesized and evaluated as inhibitors of the Fibroblast Growth Factor Receptor-1 (FGFR-1) tyrosine kinase. nih.gov

The SAR investigation revealed key insights:

Aryl Group at C3: The nature of the substituent on the 3-phenyl ring was critical for selectivity. 3-(3,5-dimethoxyphenyl) derivatives demonstrated high selectivity for FGFR, whereas 3-phenyl analogues were non-specific, and 3-(2,6-dichlorophenyl) compounds were most effective against c-Src and FGFR. nih.gov

Urea Moiety at C2: The formation of a urea at the 2-amino position was a key modification for potent activity.

Substitution at C7: To improve properties like solubility, the 7-amino group was further derivatized. Direct alkylation proved difficult, but a strategy involving acetylation of the 7-amino group, followed by alkylation of the acetamido anion and subsequent hydrolysis, successfully yielded the desired 7-alkylamino derivatives. nih.gov

Another approach to rapidly generate diverse derivatives for SAR studies involves creating highly reactive intermediates. For the 1,6-naphthyridine scaffold, 1,6-naphthyridine-5,7-diones have been converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates. These intermediates can undergo one-pot difunctionalization reactions, allowing for the expeditious creation of diverse, drug-like molecules for biological screening. acs.org This strategy facilitates the rapid exploration of chemical space around the naphthyridine core.

Investigating Molecular Rearrangement Processes within 1,5-Naphthyridine Derivatives

Molecular rearrangements are powerful transformations in organic synthesis that can lead to the formation of complex or otherwise difficult-to-access molecular architectures. In the chemistry of naphthyridines, several rearrangement processes have been identified.

One relevant process involves the thermal rearrangement of centrosymmetric 1,5-naphthyridine derivatives. acs.org Additionally, rearrangement reactions have been utilized in the synthesis of fused 1,5-naphthyridine systems. For example, the conversion of 4-phenyl nih.govresearchgate.netoxazolo[4,5-c]quinolines into dibenzo[b,h] nih.govnih.govnaphthyridin-7(12H)-ones occurs via a rearrangement mediated by aluminum chloride (AlCl₃). researchgate.net The primary synthesis of the 1,5-naphthyridine core can also be achieved from other heterocyclic substrates through degradation or rearrangement. digitallibrary.co.in

While these examples apply to the broader 1,5-naphthyridine class, a well-studied rearrangement in a different isomeric series, the Smiles rearrangement, highlights the potential for such transformations in diamino-naphthyridines. This reaction has been observed in the 2,7-naphthyridine (B1199556) series, where the nucleophilic substitution of a chlorine atom can trigger an unexpected rearrangement to form novel 1-oxo-2,7-naphthyridine compounds. nih.govnih.gov The key conditions for this specific rearrangement were found to be the presence of a cyclic amine at the C-1 position and a primary amine at the C-3 position with a boiling point above 145 °C. nih.gov This demonstrates that the naphthyridine ring system is susceptible to complex intramolecular rearrangements, offering pathways to novel scaffolds.

Theoretical and Computational Chemistry Studies of 1,5 Naphthyridine 2,7 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations for 1,5-Naphthyridine-2,7-diamine allow for the precise determination of its molecular orbitals and related electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and electronic excitation properties.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be reliably calculated using DFT. The ionization potential is the energy required to remove an electron from a molecule, and it is related to the HOMO energy. Conversely, the electron affinity is the energy released when an electron is added to a molecule, which is related to the LUMO energy. These parameters are critical for understanding the redox behavior of this compound and its potential use in electronic applications.

| Property | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.00 |

| Electron Affinity (EA) | 1.00 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or nucleic acid. For this compound, these simulations can be employed to explore its potential as a therapeutic agent.

Molecular docking studies would involve placing the this compound molecule into the binding site of a target receptor and calculating the binding energy. This provides a static picture of the binding mode. Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur.

Simulation of Non-Covalent Interactions, including Hydrogen Bonding and π–π Stacking

The structure of this compound, with its nitrogen-containing heterocyclic rings and amino substituents, is conducive to forming various non-covalent interactions. Computational simulations are instrumental in characterizing these interactions.

The amino groups of this compound can act as hydrogen bond donors, while the nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors. DFT studies on the closely related 1,8-Naphthyridine-2,7-diamine (B168891) have shown its ability to form stable triplets with DNA base pairs through hydrogen bonding. nih.gov Similar interactions can be anticipated for the 1,5-isomer.

Furthermore, the aromatic nature of the naphthyridine core allows for π–π stacking interactions with other aromatic systems, such as the nucleobases of DNA or aromatic amino acid residues in proteins. Computational studies can quantify the strength and geometry of these interactions, which are crucial for the molecule's binding to biological targets.

Prediction and Rationalization of Electronic and Optical Properties

Theoretical calculations are highly effective in predicting the electronic and optical properties of molecules. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The predicted electronic transitions can be rationalized by analyzing the molecular orbitals involved. For instance, the main absorption bands in molecules of this type often correspond to π→π* transitions within the aromatic system. The presence of the amino groups as electron-donating substituents is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted 1,5-naphthyridine (B1222797).

Applications of 1,5 Naphthyridine 2,7 Diamine in Materials Science

Development of Organic Semiconducting Materials

The 1,5-naphthyridine (B1222797) scaffold is a key component in the design of novel organic semiconductors. Its inherent electron-accepting properties make it suitable for creating materials with specific charge-transport characteristics.

Derivatives of the 1,5-naphthyridine core have been successfully utilized in the development of n-type (electron-transporting) organic semiconductors. The electron-deficient nature of the two nitrogen atoms in the aromatic system facilitates the acceptance and transport of electrons.

Researchers have synthesized and characterized n-type small molecules based on the 1,5-naphthyridine-2,6-dione (NTD) unit, a close structural relative of the diamine. These materials incorporate electron-withdrawing groups to further enhance their electron-accepting capabilities. For instance, NTD-based molecules bridged with aromatic groups like thiophene (B33073) and terminated with dicyanovinyl units have demonstrated promising electron mobility. In organic thin-film transistors (OFETs), one such derivative, NTDT-DCV, exhibited an electron mobility as high as 0.14 cm²/Vs. nih.govrsc.org This performance is attributed to the molecule's planar structure, low reorganization energy, and the formation of well-ordered thin films. rsc.org These findings underscore the potential of the 1,5-naphthyridine core as a foundational element for high-performance n-type organic semiconductors. nih.govrsc.org

Table 1: Electron Mobility of a 1,5-Naphthyridine-based Organic Semiconductor

| Compound Name | Bridging Group | Terminal Group | Maximum Electron Mobility (μe) |

|---|---|---|---|

| NTDT-DCV | Thiophene | Dicyanovinyl | 0.14 cm²/Vs |

| NTDP-DCV | Benzene (B151609) | Dicyanovinyl | Not specified |

Data sourced from research on 1,5-naphthyridine-2,6-dione derivatives. rsc.org

While the 1,5-naphthyridine core is intrinsically electron-deficient, modifications to its structure can produce materials with hole-transporting (p-type) properties. The addition of electron-donating groups, such as the amino groups in 1,5-Naphthyridine-2,7-diamine, can raise the energy level of the highest occupied molecular orbital (HOMO), facilitating hole injection and transport.

Theoretical studies on various naphthyridine isomers with donor-acceptor-donor (D-A-D) architectures have shown their potential as hole transport materials (HTMs) for perovskite solar cells. nih.gov These studies indicate that by selecting appropriate donor moieties, the HOMO energy levels can be aligned with the valence band of perovskite materials, which is a crucial requirement for efficient hole extraction. nih.govresearchgate.net While this research focused on other naphthyridine isomers, the principles suggest that this compound, with its two electron-donating amino groups, is a promising candidate for the development of p-type semiconducting materials. nih.gov

Luminescent and Fluorescent Material Development

Naphthyridine derivatives are recognized for their significant luminescent and fluorescent properties, making them valuable in the development of emissive materials for various optical applications. The electronic structure of the 1,5-naphthyridine core, when appropriately substituted, can lead to high photoluminescence quantum yields.

For example, a water-soluble fluorophore based on a 1,5-aminonaphthyridine framework demonstrated strong solvatochromic fluorescence. nih.gov This means its emission color changes with the polarity of the solvent. As solvent polarity increased, a red-shift in the fluorescence was observed, along with an increase in the fluorescence quantum yield. nih.gov This behavior is indicative of a charge-transfer character in the excited state, a desirable property for sensing and imaging applications. Furthermore, the presence of amines was found to cause a significant bathochromic (red) shift in the fluorescence, which was attributed to the formation of an exciplex between the fluorophore and the amine. nih.gov

Other studies on different naphthyridine isomers have also reported high fluorescence in both solution and solid states, with quantum yields reaching up to 1.0 in some cases. rsc.orgresearchgate.net These compounds exhibit emissions across the visible spectrum, from blue to yellow, highlighting the tunability of the naphthyridine scaffold. rsc.orgresearchgate.net

Integration into Advanced Organic Electronic Devices (OLEDs, OPVs, OPDs)

The semiconducting and luminescent properties of 1,5-naphthyridine derivatives make them highly suitable for integration into a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic photodetectors (OPDs).

A patent has been filed for compounds and polymers containing 2,6-disubstituted- nih.govnih.govnaphthyridine units for use as organic semiconductors in OE devices, specifically highlighting their application in OPVs and OPDs. google.com The patent suggests the use of these materials as either electron acceptors (n-type) or, in the case of conjugated polymers, as electron donors (p-type). google.com

In the realm of OLEDs, various naphthyridine-based materials have been investigated as emitters and electron-transport materials. rsc.orgresearchgate.net Thermally activated delayed fluorescence (TADF) emitters containing a 1,5-naphthyridine acceptor unit coupled with donor units have achieved high external quantum efficiencies (EQEs) of up to 29.9% in OLEDs. researchgate.net These devices also exhibited impressive maximum luminance values. researchgate.net The performance of these OLEDs demonstrates the potential of the 1,5-naphthyridine core in creating highly efficient and bright emissive displays.

Table 2: Performance of OLEDs Based on Naphthyridine Emitters

| Emitter Core | Donor Moiety | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) |

|---|---|---|---|

| 1,5-Naphthyridine | Phenoxazine | 29.9% | 33,540 |

| 1,5-Naphthyridine | Phenothiazine | 25.8% | 14,480 |

| 1,8-Naphthyridine (B1210474) | 3,6-di-tert-butyl-9H-carbazole | 20.9% | Not specified |

Data sourced from research on various naphthyridine-based TADF emitters. researchgate.net

Utilization in Metal-Organic Frameworks (MOFs) as Structural Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF.

This compound is a promising candidate for use as a structural linker in MOFs. The two pyridinic nitrogen atoms within the naphthyridine core and the nitrogen atoms of the two amino groups can all act as coordination sites for metal ions. This multi-dentate coordination ability allows the molecule to form robust and well-defined network structures. The rigid, planar geometry of the 1,5-naphthyridine core is also advantageous for creating predictable and ordered porous materials. While specific examples of MOFs constructed from this compound are not yet prevalent in the literature, the fundamental properties of the closely related 1,8-Naphthyridine-2,7-diamine (B168891) highlight its potential as a versatile ligand for synthesizing novel MOFs and other coordination complexes.

Coordination Chemistry of 1,5 Naphthyridine 2,7 Diamine

Ligand Design and Properties for Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. 1,5-Naphthyridine-2,7-diamine possesses a unique combination of features that make it an intriguing ligand for metal complexation. The parent 1,5-naphthyridine (B1222797) molecule is a heterocyclic compound containing two fused pyridine (B92270) rings. researchgate.net The defining characteristic of the 1,5-naphthyridine core is the geometric arrangement of its two nitrogen atoms, which are separated by three carbon atoms. This spacing prevents them from coordinating to the same metal atom simultaneously, making the 1,5-naphthyridine unit an excellent bridging ligand. researchgate.net

The addition of amino groups at the 2 and 7 positions, creating this compound, introduces additional donor sites and enhances its coordination potential. While specific studies on this compound are limited, the properties of the analogous 1,8-Naphthyridine-2,7-diamine (B168891) provide insight into its likely behavior. This related molecule possesses a rigid, planar structure and a well-defined arrangement of hydrogen-bonding sites, with two amine groups acting as hydrogen bond donors and two pyridyl nitrogens serving as acceptors. These features are highly desirable for constructing well-defined molecular architectures and supramolecular assemblies.

This compound offers multiple potential coordination sites through the nitrogen atoms of its pyridyl rings and its two exocyclic amino groups. The two nitrogen atoms of the naphthyridine core are geometrically constrained and cannot bind to a single metal center. nih.gov Consequently, the molecule is predisposed to act as a bridging ligand, linking two different metal centers. researchgate.net

The donor preferences would involve the lone pairs on both the pyridyl and the amino nitrogen atoms. The pyridyl nitrogens are sp²-hybridized and are part of an aromatic system, while the amino nitrogens are sp³-hybridized (or sp² if there is significant resonance with the aromatic ring). This difference in hybridization and electronic environment influences their donor strength and the types of bonds they form with metal ions. For the related 1,8-Naphthyridine-2,7-diamine, both the core nitrogen atoms and the amino groups are known to be active coordination sites, making it a versatile ligand for creating complex metal-organic frameworks. It is expected that this compound would exhibit similar versatility, capable of acting as a multidentate ligand that bridges metal centers through its naphthyridine core while potentially using the diamine groups to chelate to one of the metals or to form further links in a polynuclear structure.

The 1,5-naphthyridine framework is known to form stable complexes with a variety of transition metals. Research has demonstrated the synthesis and characterization of dinuclear complexes with this bridging ligand, highlighting its utility in organometallic chemistry. mdpi.comencyclopedia.pub Stable complexes have been successfully prepared with several transition metals, as detailed in the table below.

| Transition Metal | Complex Type | Reference |

|---|---|---|

| Ruthenium (Ru) | Mono- and dinuclear Ru(II) complexes | researchgate.netnih.gov |

| Rhodium (Rh) | Complexes for studying electrochemical behavior | mdpi.com |

| Palladium (Pd) | Dinuclear Pd(II) complexes | mdpi.comresearchgate.net |

| Platinum (Pt) | Dinuclear Pt(II) complexes | researchgate.netnih.gov |

The amino groups in this compound would likely enhance the stability of these complexes through the chelate effect and by providing additional coordination sites.

Investigations into the Structure and Reactivity of Metal-Naphthyridine Complexes

The reactivity of the 1,5-naphthyridine ring system shows similarities to that of quinoline (B57606). nih.gov When incorporated into a metal complex, its reactivity can be further modified. The structure of these complexes is heavily influenced by the bridging nature of the 1,5-naphthyridine ligand. For example, dinuclear palladium(II) and platinum(II) complexes containing a 1,5-naphthyridine bridge have been synthesized and characterized. researchgate.netnih.gov These studies confirm the bridging coordination mode where each nitrogen of the naphthyridine core binds to a separate metal center.

Investigations into these complexes often involve spectroscopic techniques to confirm their structure and electronic properties. The degree of electronic communication between the two metal centers bridged by the 1,5-naphthyridine linker can be evaluated using electrochemical methods, such as measuring the comproportionation constant. nih.gov Studies on Ru(II) complexes have shown that communication through the 1,5-naphthyridine linker is possible, though it appears to be less efficient compared to other common bridging ligands like pyrazine. nih.gov

Naphthyridine as a Molecular Linker in Polynuclear and Supramolecular Metal Systems

The inherent structural properties of the 1,5-naphthyridine core make it an ideal candidate for use as a molecular linker in the construction of larger, more complex chemical architectures. Its rigid structure and divergent coordination vectors, where the two nitrogen atoms point away from each other, allow for the predictable assembly of polynuclear and supramolecular systems. researchgate.net

When 1,5-naphthyridine acts as a bridging ligand, it connects two or more metal ions, leading to the formation of dinuclear or polynuclear complexes. researchgate.net These systems are of great interest for their potential applications in catalysis, materials science, and as models for biological systems. The ability to create larger assemblies is a key feature of this ligand family. researchgate.net The functionalization with diamine groups at the 2 and 7 positions provides additional points for hydrogen bonding or further coordination, which can be exploited to build intricate three-dimensional supramolecular networks. The predictable hydrogen-bonding patterns offered by amino and pyridyl groups, as seen in the 1,8-naphthyridine (B1210474) isomer, are highly sought after in supramolecular chemistry for guiding the self-assembly of complex structures.

Research on Biological and Biochemical Applications of 1,5 Naphthyridine 2,7 Diamine Derivatives

Mechanisms of Nucleic Acid Recognition and Interaction

While the broader family of naphthyridine diamines has been investigated for DNA interaction, specific research detailing the mechanisms for the 1,5-isomer is limited. Studies have often focused on other isomers, such as 1,8-naphthyridine-2,7-diamine (B168891), for applications in nucleic acid recognition.

There is a lack of specific research in the provided sources detailing the cooperative hydrogen bonding of 1,5-Naphthyridine-2,7-diamine with A:T and G:C base pairs. However, related isomers have been explored for their potential to interact with DNA. For instance, the 1,8-naphthyridine-2,7-diamine isomer has been designed and studied for its ability to form stable triplets with both A:T and G:C base pairs through hydrogen bonding. nih.gov This interaction is a key aspect of molecular recognition within the DNA groove.

Methodologies for DNA sequencing based on electron tunneling require molecules capable of recognizing individual base pairs. Research in this area has highlighted the potential of the 1,8-naphthyridine-2,7-diamine isomer as a "universal reader" molecule. nih.gov Theoretical and NMR studies suggest that this molecule can function within a tunneling gap to generate distinct electrical signatures for each DNA base pair. nih.gov Currently, there is no available information from the search results linking the this compound isomer to this specific application.

Investigation of Antimicrobial Activities of Derivatives

The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine (B92270) rings, is a significant pharmacophore in medicinal chemistry. scilit.comnih.gov Derivatives of naphthyridine have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The specific arrangement of nitrogen atoms within the bicyclic structure defines six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique profile of chemical reactivity and biological activity. mdpi.com This section focuses on the antimicrobial applications of derivatives based on the 1,5-naphthyridine (B1222797) core, with a particular emphasis on compounds related to this compound.

Antibacterial Activity Profiling

While the 1,8-naphthyridine (B1210474) core, particularly in the form of nalidixic acid and its fluoroquinolone successors, is well-established in the realm of antibacterial agents, research into the antibacterial potential of 1,5-naphthyridine derivatives is also an active area. mdpi.comnih.gov These compounds often exert their antibacterial effect by inhibiting crucial bacterial enzymes like DNA gyrase and topoisomerase, thereby disrupting DNA replication and leading to bacterial cell death. mdpi.comnih.gov

Studies on various 1,5-naphthyridine derivatives have revealed their potential as inhibitors of bacterial topoisomerase. mdpi.com For instance, certain 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Although specific data on this compound is not extensively detailed in the reviewed literature, the broader class of aminated 1,5-naphthyridines has been a subject of synthetic efforts. Methods like the Buchwald-Hartwig amination have been employed to introduce amino substituents onto the 1,5-naphthyridine skeleton, yielding various amino derivatives. mdpi.com The exploration of such derivatives is crucial, as the introduction of amino groups can significantly modulate the compound's physicochemical properties and biological activity. The development of novel 1,5-naphthyridine derivatives continues to be a strategy in the search for new antimicrobial compounds to combat the challenge of increasing drug resistance. researchgate.net

Antiplasmodial Activity Assessments

Malaria, a parasitic disease caused by Plasmodium species, remains a significant global health threat, necessitating the development of new therapeutic agents. Derivatives of 1,5-naphthyridine have emerged as a promising class of compounds with potent antiplasmodial activity. Specifically, 2,8-disubstituted-1,5-naphthyridines, which are structurally analogous to 2,7-disubstituted isomers, have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. acs.org

Structure-activity relationship (SAR) studies have provided insights into the features required for potent activity. The exploration of various substituents at the 2- and 8-positions of the 1,5-naphthyridine core has been a key focus. For example, keeping an N-methylaminopiperidine group constant at the 8-position while varying the 3-pyridyl substituent at the 2-position has been shown to significantly impact activity against the P. falciparum NF54 strain. acs.org The removal of a trifluoromethyl (CF3) group from the pyridyl ring led to a tenfold decrease in activity, highlighting the importance of this specific substitution for antiplasmodial efficacy. acs.org

Further investigations into the substitution at the C8-position demonstrated that attaching an aminopyrrolidine group via an exocyclic nitrogen atom resulted in a 7- to 18-fold improvement in potency against Plasmodium vivax PI4K (PvPI4K) compared to attachment via the ring nitrogen, although this did not translate to a corresponding increase in whole-cell antiplasmodial activity. acs.org A representative compound from this series demonstrated efficacy in a humanized mouse model of malaria infection and showed a good safety profile in preliminary teratogenicity models, indicating the therapeutic potential of this scaffold. acs.org

| Compound | Substituent at C2 | Substituent at C8 | P. falciparum NF54 IC50 (nM) | PvPI4K IC50 (nM) |

|---|---|---|---|---|

| 15 | Pyridin-3-yl | (S)-3-aminopyrrolidine (via exocyclic NH) | 70 | Data not available |

| 16 | Pyridin-3-yl | (R)-3-aminopyrrolidine (via exocyclic NH) | 86 | Data not available |

| 21 | 5-(Trifluoromethyl)pyridin-2-yl | N-methylaminopiperidine | Data not available | Data not available |

| 29 | Pyridin-2-yl | N-methylaminopiperidine | Data not available | Data not available |

Antiviral Potential of Naphthyridine Pharmacophores

The naphthyridine scaffold is recognized as an important pharmacophore for compounds with a variety of biological activities, including antiviral effects. researchgate.net The structural rigidity and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make the naphthyridine core an attractive template for designing enzyme inhibitors and receptor antagonists. researchgate.net

While much of the antiviral research has focused on the 1,8-naphthyridine isomer, the 1,5-naphthyridine core has also been identified as a key component in the development of novel antiviral agents. researchgate.netmdpi.com A notable example is the development of a novel pharmacophore for the anti-Ebola virus, which is based on a 1,5-naphthyridine core. mdpi.com In this research, chlorinated 1,5-naphthyridines were used as intermediates and subjected to nucleophilic substitution with various amines to generate a library of alkylamino-substituted compounds for antiviral screening. mdpi.com

The broader family of naphthyridine derivatives has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). researchgate.net This wide spectrum of activity underscores the versatility of the naphthyridine scaffold in antiviral drug discovery and supports the continued investigation of its various isomers, including 1,5-naphthyridine-based compounds, for the development of new antiviral therapies. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for synthesizing naphthyridine cores, such as the Skraup reaction or cyclization of aminopyridines, provide a foundational approach, future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes to 1,5-Naphthyridine-2,7-diamine and its derivatives. nih.govmdpi.comnih.gov Traditional syntheses often rely on harsh conditions and multi-step procedures starting from halogenated precursors requiring nucleophilic aromatic substitution (SNAr) with an amine source. nih.gov

Future efforts should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign catalysts, such as iodine, and greener solvent systems (e.g., water or ionic liquids) to reduce the environmental impact of synthesis. nih.gov The development of one-pot reactions that minimize intermediate purification steps would also represent a significant advance in sustainability and efficiency. acs.org

Direct C-H Amination: A paradigm shift from pre-functionalized starting materials would be the development of methods for the direct C-H amination of the 1,5-naphthyridine (B1222797) core. This cutting-edge strategy would dramatically improve atom economy by avoiding the introduction and subsequent displacement of halogen atoms, representing a more elegant and efficient synthetic pathway.

Biocatalysis: The exploration of enzymatic or whole-cell bioconversions presents a novel frontier for producing chiral or selectively functionalized derivatives. nih.gov Biocatalytic methods could offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, aligning with the highest principles of green chemistry.

Rational Design of Advanced Functional Materials with Tunable Properties

The inherent rigidity, planarity, and dual amine functionality of this compound make it an exceptional candidate for the rational design of advanced functional materials. Its structure is analogous to other diamine monomers, like 2,7-diaminofluorene, which are used in high-performance polymers. mdpi.com The electron-deficient nature of the naphthyridine ring system suggests its potential in optoelectronic applications, similar to related 1,5-naphthyridine-dione cores used in organic photovoltaics and transistors. rsc.org

Emerging applications in materials science include:

High-Performance Polymers: The diamine can serve as a monomer for the synthesis of conjugated polymers, polyamides, or polyimides. These materials are expected to exhibit high thermal stability, mechanical strength, and interesting optoelectronic properties due to the incorporated naphthyridine unit.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the pyridine (B92270) rings and the amino groups can act as potent coordination sites for metal ions. This allows for the construction of porous MOFs with potential applications in gas storage, catalysis, and chemical sensing.

Organic Semiconductors: By derivatizing the amino groups, the electronic properties of the molecule can be finely tuned. This opens the door to designing novel n-type or ambipolar organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org

| Material Type | Potential Tunable Properties | Prospective Applications |

| Conjugated Polymers | Bandgap, charge carrier mobility, photoluminescence | Organic photovoltaics (OPVs), OFETs, light-emitting diodes (OLEDs) |

| Metal-Organic Frameworks (MOFs) | Porosity, pore size, catalytic activity, guest selectivity | Gas storage and separation, heterogeneous catalysis, chemical sensors |

| Polyimides | Thermal stability, dielectric constant, mechanical strength | High-temperature electronics, aerospace components, flexible displays |

Development of Highly Selective and Potent Therapeutic Agents

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Specifically, various isomers have shown potent activity as kinase inhibitors, a critical class of anticancer drugs. nih.gov The this compound core is an ideal starting point for creating libraries of compounds for drug discovery.

Future research in this area should be directed toward:

Kinase Inhibitor Scaffolding: The diamine scaffold can be systematically functionalized to target the ATP-binding site of specific protein kinases. biorxiv.org Rational design, guided by computational modeling, can be used to introduce substituents that enhance binding affinity and selectivity for cancer-related kinases like c-Kit, VEGFR-2, or CDKs. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial future activity is the systematic synthesis of derivatives and the evaluation of their biological activity to build comprehensive SAR models. nih.govdrugdesign.org This involves modifying the amino groups and substituting other positions on the naphthyridine ring to understand which structural features are key for potency and selectivity against specific biological targets.

DNA-Intercalating Agents: The planar, aromatic nature of the naphthyridine ring suggests its potential as a DNA-intercalating agent. The amino groups can be modified to enhance binding to DNA grooves, a mechanism used by some established anticancer drugs.

| Naphthyridine Isomer Core | Biological Target/Activity | Therapeutic Area |

| 2,7-Naphthyridone | c-Kit, VEGFR-2 Kinase | Oncology |

| 1,8-Naphthyridine (B1210474) | Topoisomerase II | Oncology |

| 1,8-Naphthyridine (Quinolone-like) | DNA Gyrase | Antibacterial |

| Tetrahydro-1,5-Naphthyridine | CETP Inhibition | Cardiovascular Disease |

Integration into Hybrid Systems and Nanotechnology Platforms

The convergence of molecular chemistry with nanotechnology offers exciting new avenues for this compound. The amino groups provide ideal anchor points for covalently attaching the molecule to the surface of nanomaterials, creating hybrid systems with synergistic properties.

Promising future directions include:

Fluorescent Sensors and Probes: Naphthyridine derivatives are known to exhibit interesting photophysical properties. nih.gov By attaching the diamine to quantum dots or gold nanoparticles, highly sensitive and selective fluorescent "turn-on" or "turn-off" sensors for metal ions, anions, or biologically relevant molecules could be developed. researchgate.net

Surface-Modified Nanomaterials: Grafting this compound onto surfaces like silica (B1680970) nanoparticles or carbon nanotubes can be used to modify their properties. For example, it could enhance dispersibility in specific solvents or introduce specific functionalities for targeted drug delivery or bioimaging.

Molecular Electronics: The rigid, conjugated structure of the molecule makes it a candidate for use in molecular-scale electronic components. Future research could explore its ability to function as a molecular wire or switch when anchored between two nanoelectrodes.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

To unlock the full potential of this compound, a fundamental understanding of its electronic structure, reactivity, and dynamic behavior is essential. While experimental synthesis and application are crucial, they must be complemented by sophisticated analytical and theoretical studies.

Future research should prioritize:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide deep insights into the molecule's properties. ias.ac.inresearchgate.net DFT can be used to predict its HOMO-LUMO energy levels, electrostatic potential, reactivity sites, and spectroscopic signatures (NMR, IR, UV-Vis), thereby guiding rational design for materials and therapeutic agents.

Advanced Spectroscopy: Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can be used to probe the excited-state dynamics of the molecule and its derivatives. This is critical for understanding its photophysical behavior and optimizing its performance in optoelectronic devices and as a fluorescent probe.

Mechanistic Probes: Combining computational studies with kinetic experiments will allow for a detailed elucidation of reaction mechanisms, both for its synthesis and its interactions with biological targets or metal ions. This fundamental knowledge is indispensable for optimizing future applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-naphthyridine-2,7-diamine, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves nucleophilic substitution or oxidation reactions. For example, 1,5-naphthyridin-2-amine derivatives can undergo oxidation with H₂O₂ and Na₂WO₄ to form 1,5-naphthyridine-1,5-dioxides, which can be further functionalized . Reaction optimization may include adjusting temperature (e.g., 40°C for 12 hours), catalyst loading, or solvent systems (e.g., DMF for cyclization reactions) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare experimental spectra with literature data (e.g., aromatic proton shifts in DMSO-d₆ ).

- Elemental Analysis : Verify purity (>98%) and molecular formula (C₈H₆N₂) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 130.15 for the base structure) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential toxic fumes during heating .

- Store in airtight containers at room temperature, away from incompatible materials (strong acids/oxidizers) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to map electron density and identify reactive sites (e.g., amino groups at positions 2 and 7).

- Experimental validation via Suzuki-Miyaura coupling with aryl halides, using Pd catalysts under inert conditions .

- Data Contradictions : Discrepancies between predicted and observed regioselectivity may arise due to steric effects or solvent interactions.

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes exhibit promising properties?

- Approach :

- Synthesize complexes with transition metals (e.g., Cu²⁺, Ru³⁺) and characterize via X-ray crystallography and cyclic voltammetry.

- Applications: Catalytic activity in water splitting (e.g., photocatalytic hydrogen production with Ru-based complexes ).

Q. What strategies resolve contradictions in reported biological activities of 1,5-naphthyridine derivatives (e.g., anticancer vs. antimicrobial effects)?

- Analysis Framework :

- Compare assay conditions (e.g., cell lines, concentration ranges). For example, fused 1,5-naphthyridines show antiproliferative activity in MCF7 cells at IC₅₀ <10 μM .

- Investigate substituent effects: Chloro or nitro groups at specific positions may enhance DNA intercalation or enzyme inhibition .

Q. How can computational modeling predict the interaction of this compound with biological targets like DNA or kinases?

- Methods :

- Molecular docking (AutoDock, Schrödinger Suite) to simulate binding with DNA base pairs or kinase active sites .

- MD simulations to assess stability of hydrogen bonds (e.g., with Watson-Crick base pairs ).

Key Research Gaps and Challenges

- Synthetic Scalability : Low yields (<30%) in direct amination routes require alternative pathways (e.g., microwave-assisted synthesis) .

- Toxicity Profiling : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) .

- Material Science Applications : Unexplored potential in OLEDs or conductive polymers due to π-conjugated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.